Bienvenue dans la boutique en ligne BenchChem!

CMP-5 2HCl

PRMT5 enzymatic assay SAM-competitive inhibition IC50 determination

CMP-5 2HCl (CMP-5 dihydrochloride; PRMT5-IN-5), with CAS number 2309409-79-6 and molecular formula C21H23Cl2N3, is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase that catalyzes symmetric dimethylation of histone and non-histone substrates. Originally reported as a first-in-class PRMT5-specific inhibitor, CMP-5 is characterized by its selectivity profile against related PRMT family enzymes, demonstrating no activity against PRMT1, PRMT4, or PRMT7.

Molecular Formula C21H23Cl2N3
Molecular Weight 388.3 g/mol
Cat. No. B15583798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMP-5 2HCl
Molecular FormulaC21H23Cl2N3
Molecular Weight388.3 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N3.2ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;;/h3-13,22H,2,14-15H2,1H3;2*1H
InChIKeyVWDPNMAEGCNJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CMP-5 2HCl for Research Procurement: A Potent and Selective PRMT5 Inhibitor


CMP-5 2HCl (CMP-5 dihydrochloride; PRMT5-IN-5), with CAS number 2309409-79-6 and molecular formula C21H23Cl2N3, is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase that catalyzes symmetric dimethylation of histone and non-histone substrates . Originally reported as a first-in-class PRMT5-specific inhibitor, CMP-5 is characterized by its selectivity profile against related PRMT family enzymes, demonstrating no activity against PRMT1, PRMT4, or PRMT7 . The compound is supplied as the dihydrochloride salt form and has been utilized extensively in epigenetic research, particularly in studies investigating PRMT5-dependent oncogenic signaling and B-cell lymphoma pathogenesis [1].

Why CMP-5 2HCl Cannot Be Replaced by Other PRMT5 Inhibitors: Mechanism-Specific Differentiation


Simple in-class substitution among PRMT5 inhibitors is precluded by fundamental mechanistic divergence that dictates differential biological outcomes. While first-generation clinical PRMT5 inhibitors such as GSK3326595 (substrate-competitive, SAM-uncompetitive) and JNJ-64619178 (SAM-competitive) inhibit PRMT5 equally in both normal and cancer cells, leading to on-target toxicities that resulted in clinical discontinuation due to poor tolerability [1], CMP-5 occupies a distinct functional niche. Unlike these clinical-stage compounds that engage the cofactor or substrate binding pockets directly, CMP-5 has been characterized as a first-in-class PRMT5-specific inhibitor whose cellular effects mirror genetic PRMT5 knockdown, producing a unique combination of apoptosis in differentiated cells and senescence induction in undifferentiated tumor populations [2]. Furthermore, the SAM-competitive classification of CMP-5 has been questioned by direct enzymatic assays showing an IC50 >50 μM, suggesting that its cellular potency arises from mechanisms beyond simple catalytic site blockade, further differentiating it from canonical ATP- or SAM-mimetic inhibitors [3].

CMP-5 2HCl Quantitative Differentiation: Head-to-Head Evidence Against Comparator Compounds


Enzymatic IC50 >50 μM: CMP-5 Shows Minimal Direct PRMT5 Catalytic Inhibition Versus SAM-Competitive Comparators

Direct biochemical testing of CMP-5 against PRMT5 at the enzymatic level revealed an IC50 value above 50 μM, indicating minimal direct inhibition of PRMT5 catalytic activity [1]. In contrast, the bona fide SAM-competitive inhibitor compound 17 (subsequently designated PRMT5-IN-30) exhibits an IC50 of 0.33 μM (330 nM) and a Kd of 0.987 μM against PRMT5 under comparable enzymatic conditions [2]. This approximately 150-fold difference in biochemical potency challenges the initial classification of CMP-5 as a SAM-competitive inhibitor and suggests its cellular efficacy may derive from alternative mechanisms, such as disruption of PRMT5-containing repressor complexes or interference with protein-protein interactions.

PRMT5 enzymatic assay SAM-competitive inhibition IC50 determination biochemical characterization

Selectivity Profile: CMP-5 Exhibits No Activity Against PRMT1, PRMT4, and PRMT7

CMP-5 dihydrochloride demonstrates a clean selectivity profile, displaying no inhibitory activity against the type I PRMT enzymes PRMT1 and PRMT4, nor against the type III enzyme PRMT7 . While this selectivity is shared by multiple PRMT5-targeting small molecules including clinical-stage compounds, it establishes CMP-5 as a PRMT5-specific probe suitable for dissecting PRMT5-dependent biology from that of other arginine methyltransferases. The selectivity has been independently validated across multiple vendor technical datasheets and primary literature [1].

PRMT family selectivity epigenetic target profiling off-target assessment arginine methyltransferase

Cell Proliferation IC50: CMP-5 Demonstrates Th1-Selective Inhibition and Species-Dependent Potency Differences

In comparative cellular proliferation assays, CMP-5 exhibits differential inhibitory potency across T helper cell subsets and species. Against mouse T cells, CMP-5 inhibits Th1 proliferation with an IC50 of 3.7 μM and Th2 proliferation with an IC50 of 9.2 μM, representing a 2.5-fold selectivity for Th1 cells [1]. In human T cells, the potency decreases: IC50 values are 26.9 μM (hTh1) and 31.6 μM (hTh2) [1]. For comparison, the structurally distinct PRMT5 inhibitor HLCL65 shows superior potency: IC50 = 1.1 μM (mTh1), 4.0 μM (mTh2), 5.7 μM (hTh1), and 14.3 μM (hTh2), representing approximately 3.4-fold to 4.7-fold greater potency than CMP-5 across these same cellular contexts .

T cell immunology cell proliferation assay Th1/Th2 differentiation immunomodulation

In Vivo Phenotypic Outcome: CMP-5 Mirrors Genetic Knockdown by Inducing Senescence in Undifferentiated GBM Cells

In a comparative study evaluating four distinct PRMT5 inhibitors for glioblastoma (GBM) therapy, CMP-5 (designated compound 5) uniquely phenocopied the effects of genetic PRMT5 knockdown [1]. In vitro and in vivo studies (including an intracranial zebrafish glioma model) demonstrated that CMP-5 treatment led to apoptosis of differentiated GBM cells while driving undifferentiated primary patient-derived GBM cells into a nonreplicative senescent state [1]. This dual outcome was observed among the four inhibitors tested and was specifically highlighted as distinguishing CMP-5 from the other compounds in the panel, though quantitative comparative data for the other three inhibitors are not fully specified in the available literature [2].

glioblastoma tumor senescence cancer stem cell in vivo efficacy

B-Lymphocyte Transformation: CMP-5 Selectively Blocks EBV-Driven Transformation with No Effect on Normal B Cells

CMP-5 dihydrochloride selectively blocks Epstein-Barr virus (EBV)-driven B-lymphocyte transformation and survival while leaving normal B cells unaffected [1]. At a concentration of 40 μM, CMP-5 completely prevents EBV-mediated B-cell immortalization without exhibiting cytotoxicity toward uninfected normal B lymphocytes . This therapeutic window—differential sensitivity between virally transformed and normal B cells—is not uniformly observed across all PRMT5 inhibitors and may be linked to CMP-5's ability to disrupt the PRMT5/p65/HDAC3 repressor complex at specific promoter regions .

Epstein-Barr virus B-cell lymphoma viral oncogenesis normal cell sparing

Optimal Research Applications for CMP-5 2HCl Based on Quantitative Evidence


Investigating PRMT5 Function via Phenotypic Knockdown Mimicry in Cancer Stem Cell Models

CMP-5 is uniquely suited for studies requiring pharmacological recapitulation of genetic PRMT5 knockdown. As demonstrated in GBM models, CMP-5 treatment mirrored the effects of PRMT5 knockdown, driving undifferentiated primary patient-derived GBM cells into a nonreplicative senescent state while inducing apoptosis in differentiated tumor cells [1]. This phenotype distinguishes CMP-5 from other tested PRMT5 inhibitors in the same panel, making it the preferred tool compound for investigating PRMT5-dependent regulation of stemness, differentiation, and senescence in cancer biology, particularly in glioblastoma and other tumors where cellular heterogeneity presents a therapeutic challenge [1].

Immunology Research Targeting T Helper Cell Subset-Specific PRMT5 Functions

For immunology studies investigating differential PRMT5 requirements across T helper cell subsets, CMP-5 provides validated quantitative benchmarks: IC50 of 3.7 μM in mouse Th1 cells versus 9.2 μM in mouse Th2 cells, representing 2.5-fold greater potency against the Th1 subset [1]. Researchers studying Th1-driven autoimmune conditions (e.g., delayed-type hypersensitivity, where PRMT5 blockade with CMP-5 suppressed recall T cell responses and reduced inflammation ) should consider CMP-5 based on this characterized Th1 selectivity. For studies requiring higher potency or focused on human T cell systems, alternative inhibitors such as HLCL65 (human Th1 IC50 = 5.7 μM) may be more appropriate given CMP-5's reduced potency in human cells (human Th1 IC50 = 26.9 μM) [1].

Epigenetic Mechanism Studies: PRMT5-Mediated Histone Methylation at H4R3 and H3R8

CMP-5 is specifically validated for investigating PRMT5-dependent symmetric dimethylation of histone H4 at arginine 3 (S2Me-H4R3) and histone H3 at arginine 8 (H3R8). In breast cancer cell models, CMP-5 treatment reduced PRMT5 recruitment and H3R8/H4R3 methylation at the promoter regions of DKK1 and DKK3, leading to downstream reductions in CYCLIN D1 and SURVIVIN expression [1]. The compound's defined selectivity—no activity against PRMT1, PRMT4, or PRMT7 —ensures that observed effects on histone methylation can be confidently attributed to PRMT5 inhibition, making CMP-5 an appropriate tool for chromatin immunoprecipitation (ChIP) studies and mechanistic investigations of PRMT5-dependent transcriptional repression.

EBV-Associated B-Cell Lymphoma Models with Normal B Cell Sparing Controls

CMP-5's ability to block EBV-driven B-lymphocyte transformation at 40 μM while leaving normal B cells unaffected [1] positions it as a valuable tool for ex vivo transformation assays and studies investigating PRMT5 dependency in EBV-associated lymphoproliferative diseases. This normal-cell sparing property is particularly relevant for experiments requiring parallel assessment of effects on malignant versus normal lymphocyte populations. Researchers should note that while CMP-5 demonstrates this selectivity in EBV transformation models, its biochemical IC50 (>50 μM) suggests that cellular efficacy may be context-dependent and potentially mediated through mechanisms beyond direct catalytic inhibition, such as disruption of PRMT5-containing transcriptional repressor complexes .

Quote Request

Request a Quote for CMP-5 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.